5-Bromo-2-iodonicotinicAcid

Chemoselectivity Borylation Cross-coupling

Mono-halogenated nicotinic acids limit synthetic versatility to linear sequences. 5-Bromo-2-iodonicotinic acid solves this with two orthogonal halogen handles on a single pyridine scaffold, enabling chemoselective, stepwise cross-coupling without protecting-group manipulations. - Programmable sequential functionalization: C2-iodide couples first (Suzuki-Miyaura), then C5-bromide, allowing rapid SAR library construction. - Dual-electrophilic core compatible with Ni/Co dual-catalytic XEC platforms for convergent one-pot, three-component reactions. - Reliable supply: ≥95% purity, ambient shipping, stock available for immediate dispatch to accelerate your medicinal chemistry programs.

Molecular Formula C8H7BrINO2
Molecular Weight 355.95 g/mol
Cat. No. B12273562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodonicotinicAcid
Molecular FormulaC8H7BrINO2
Molecular Weight355.95 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)Br)I
InChIInChI=1S/C8H7BrINO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3
InChIKeyONIZEOWVZXIJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-iodonicotinic Acid: A Dual-Halogen Nicotinic Acid Building Block for Sequential Cross-Coupling


5-Bromo-2-iodonicotinic acid (CAS 65550-80-3) is a dihalogenated derivative of nicotinic acid (pyridine-3-carboxylic acid), featuring bromine at the C5 position and iodine at the C2 position on the pyridine ring. Its molecular formula is C₆H₃BrINO₂, with a molecular weight of 327.90 g/mol . As a member of the halogenated nicotinic acid class, it serves as a versatile intermediate in organic synthesis, particularly valued for its ability to undergo sequential, chemoselective cross-coupling reactions due to the distinct reactivity profiles of the C–I and C–Br bonds [1]. This orthogonality enables the programmed, stepwise construction of complex molecular architectures for medicinal chemistry and materials science applications [2].

Why 5-Bromo-2-iodonicotinic Acid Cannot Be Interchanged with Mono-Halogenated Nicotinic Acids


Generic substitution with simpler mono-halogenated analogs, such as 5-bromonicotinic acid or 2-iodonicotinic acid, fails to replicate the unique synthetic utility of 5-bromo-2-iodonicotinic acid. The key differentiator is the presence of two orthogonal halogen handles on the same pyridine scaffold. Mono-halogenated compounds offer only a single site for cross-coupling or functionalization, limiting them to linear synthetic sequences. In contrast, the differential reactivity of the C–I bond versus the C–Br bond in 5-bromo-2-iodonicotinic acid enables chemoselective, sequential transformations [1]. This allows for the programmed, stepwise introduction of two distinct molecular fragments without the need for protecting group manipulations, a capability that is fundamental to convergent synthesis and the rapid generation of molecular complexity [2].

Quantitative Evidence for 5-Bromo-2-iodonicotinic Acid's Differentiated Performance


Chemoselective C–I Bond Borylation in Bromoiodoarenes

5-Bromo-2-iodonicotinic acid, as a member of the bromoiodoarene class, exhibits high chemoselectivity for C–I bond activation over C–Br bonds. In a continuous flow borylation study, bromoiodoarenes were selectively borylated at the iodide position, leaving the bromide handle intact for subsequent functionalization [1]. This selectivity is not achievable with mono-halogenated compounds like 5-bromonicotinic acid or 2-iodonicotinic acid, which lack a second, orthogonal handle.

Chemoselectivity Borylation Cross-coupling Continuous Flow

Telescoped Suzuki Coupling After Selective Borylation

The chemoselective borylation of bromoiodoarenes can be directly telescoped into a Suzuki-Miyaura cross-coupling, demonstrating a practical, two-step sequence. In a model study, 1-bromo-3-iodobenzene was converted to 3-bromo-1,1′-biphenyl on a gram scale in good yield via this telescoped process [1]. While this specific data is for a simpler bromoiodoarene, it establishes a class-wide principle that is directly applicable to 5-bromo-2-iodonicotinic acid, which is expected to behave analogously due to the similar electronic and steric environment of the pyridine ring.

Suzuki-Miyaura Coupling Telescoped Synthesis Bromoiodoarene

Synthetic Access via Directed Lithiation of 5-Bromonicotinate

5-Bromo-2-iodonicotinic acid can be synthesized via a direct, one-step halogenation of lithium 5-bromonicotinate. Treatment with iodine introduces the iodine atom specifically at the C4 position (equivalent to C2 in the nicotinic acid numbering), demonstrating a method to install the second, more reactive halogen handle onto an existing bromo-substituted scaffold [1]. This contrasts with the synthesis of mono-halogenated analogs, which would require a different starting material or a multi-step sequence to achieve a similar dual-functionalization pattern.

Directed Lithiation Halogenation Pyridinecarboxylic Acids

Stronger Halogen Bonding Potential Due to Iodine

The presence of an iodine atom in 5-bromo-2-iodonicotinic acid confers a stronger potential for halogen bonding interactions compared to its bromo- or chloro- analogs. Computational studies on pyridine···YCF₃ complexes show that the halogen bond strength increases in the order Y = Cl < Br < I [1]. For a fixed halogen bond acceptor (e.g., pyridine), the interaction energy with ICF₃ is stronger than with BrCF₃ or ClCF₃. This class-level inference suggests that the iodine in 5-bromo-2-iodonicotinic acid may serve as a superior halogen bond donor, which is a critical design element in supramolecular chemistry, crystal engineering, and rational drug design.

Halogen Bonding Noncovalent Interactions Molecular Recognition

Optimal Application Scenarios for 5-Bromo-2-iodonicotinic Acid Based on Quantitative Evidence


Sequential, Protecting-Group-Free Synthesis of Complex Drug Candidates

In medicinal chemistry programs, 5-bromo-2-iodonicotinic acid is an ideal building block for constructing libraries of complex molecules via two sequential, orthogonal cross-coupling reactions. First, a Suzuki-Miyaura or other Pd-catalyzed coupling can be performed chemoselectively at the more reactive C2-iodide position. Following this, a second coupling can be executed at the C5-bromide position, installing a second, distinct molecular fragment [1]. This strategy eliminates the need for protecting group manipulations between couplings, streamlining the synthesis of diverse analogs for structure-activity relationship (SAR) studies. This is a direct application of the chemoselectivity and telescoped coupling principles demonstrated for the bromoiodoarene class [2].

Synthesis of 2,5-Disubstituted Nicotinic Acid Derivatives via Directed Lithiation

Researchers requiring a reliable synthetic route to 2,5-disubstituted nicotinic acid derivatives can utilize the directed lithiation methodology. Starting from commercially available 5-bromonicotinic acid, a one-step lithiation/iodination sequence provides 5-bromo-2-iodonicotinic acid, as demonstrated by Mongin et al. [3]. This intermediate can then be further elaborated, for example, by using the iodine as a handle for a C–C bond-forming reaction, while the bromine remains available for a later transformation. This approach is particularly valuable for accessing substitution patterns that are difficult to achieve via traditional electrophilic aromatic substitution.

Design of Halogen-Bonded Supramolecular Architectures

For research in crystal engineering and supramolecular chemistry, 5-bromo-2-iodonicotinic acid provides two distinct halogen bond donors (iodine and bromine) on a rigid pyridine-carboxylic acid scaffold. The iodine atom is predicted to form stronger halogen bonds compared to bromine, based on computational studies of similar systems [4]. This difference in donor strength allows for the hierarchical or orthogonal assembly of supramolecular structures. The carboxylic acid moiety offers an additional, strong hydrogen-bonding site, making this a versatile tecton for designing complex, multi-component co-crystals and networks.

Dual-Catalytic Cross-Electrophile Coupling for Complex Fragment Assembly

5-Bromo-2-iodonicotinic acid is a suitable substrate for advanced dual-catalytic cross-electrophile coupling (XEC) platforms. Studies have shown that bromo(iodo)arenes can be used in one-pot, three-component reactions with two distinct alkyl halides using a Ni/Co dual-catalytic system [5]. This methodology allows for the rapid and convergent assembly of complex molecular frameworks from simple starting materials, directly leveraging the unique, dual-electrophilic nature of the bromoiodoarene core. This application is particularly attractive for the late-stage diversification of advanced intermediates in drug discovery.

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